molecular formula C21H31N3O2S B6075870 1-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-3-phenylpiperidine

1-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-3-phenylpiperidine

Cat. No. B6075870
M. Wt: 389.6 g/mol
InChI Key: RWEGYEDNBWWIPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-3-phenylpiperidine is a chemical compound that has gained significant attention in the scientific community due to its potential in various research applications. This compound is a piperidine derivative that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 1-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-3-phenylpiperidine involves its binding to the dopamine D2 receptor. This binding results in the activation of the receptor and subsequent modulation of various physiological functions.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which can lead to improved cognitive function and mood regulation. The compound has also been shown to have neuroprotective effects, which could be beneficial in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 1-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-3-phenylpiperidine in lab experiments is its high selectivity for the dopamine D2 receptor. This selectivity allows for more precise targeting of the receptor and subsequent modulation of its function. However, one of the limitations of using this compound is its relatively low potency compared to other dopamine D2 receptor ligands.

Future Directions

There are several future directions for the research of 1-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-3-phenylpiperidine. One potential direction is the development of more potent derivatives of the compound for use in the treatment of neurological disorders. Another potential direction is the investigation of the compound's potential in the treatment of addiction and substance abuse disorders. Additionally, the compound could be further studied for its potential in the modulation of other physiological functions regulated by the dopamine D2 receptor.

Synthesis Methods

1-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-3-phenylpiperidine can be synthesized using various methods. One of the most common methods involves the reaction of 1-(2-bromoethyl)-4-phenylpiperidine with 1-butyl-1H-imidazole-5-carbaldehyde in the presence of a base. The resulting product is then treated with ethylsulfonyl chloride to obtain the desired compound.

Scientific Research Applications

1-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-3-phenylpiperidine has been studied for its potential in various research applications. One of the most promising applications is its use as a ligand for the dopamine D2 receptor. This receptor plays a crucial role in the regulation of various physiological functions, including movement, cognition, and emotion. The compound has also been studied for its potential as a therapeutic agent for various neurological disorders, including Parkinson's disease and schizophrenia.

properties

IUPAC Name

1-[(3-butyl-2-ethylsulfonylimidazol-4-yl)methyl]-3-phenylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O2S/c1-3-5-14-24-20(15-22-21(24)27(25,26)4-2)17-23-13-9-12-19(16-23)18-10-7-6-8-11-18/h6-8,10-11,15,19H,3-5,9,12-14,16-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWEGYEDNBWWIPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=CN=C1S(=O)(=O)CC)CN2CCCC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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